2-(3-Amino-4-chlorophenyl)acetonitrile

Descripción

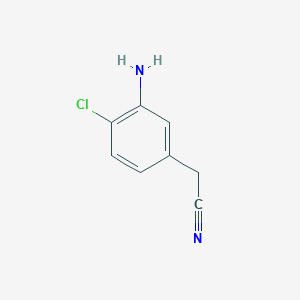

2-(3-Amino-4-chlorophenyl)acetonitrile is a nitrile derivative featuring a chlorinated aromatic ring with an amino group at the meta position relative to the acetonitrile substituent.

Propiedades

IUPAC Name |

2-(3-amino-4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISQCLKGVIADJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chlorophenyl)acetonitrile typically involves the reaction of 3-amino-4-chlorobenzaldehyde with a suitable nitrile source. One common method is the reaction of 3-amino-4-chlorobenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(II) acetate can be employed to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Amino-4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenylacetonitriles.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Cyclization Reactions: Products include heterocyclic compounds such as pyridines and quinolines.

Aplicaciones Científicas De Investigación

2-(3-Amino-4-chlorophenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-Amino-4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations :

- Steric Considerations : The methyl group in the 5-methyl derivative (CAS 61437-85-2) introduces steric hindrance, which may reduce accessibility to active sites in biological targets .

- Functional Group Diversity: The methylthio group in 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile provides a sulfur atom capable of hydrogen bonding or redox activity, contrasting with the amino group’s nucleophilic properties .

Physicochemical Properties

Actividad Biológica

2-(3-Amino-4-chlorophenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.63 g/mol. The structure features an amino group and a cyano group attached to a chlorinated phenyl ring, which is essential for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has shown efficacy in inhibiting the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.5 | Apoptosis induction |

| A549 | 12.3 | Cell cycle arrest |

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on non-cancerous cell lines. Results indicate that while it effectively targets cancer cells, it also presents some cytotoxicity towards normal cells, necessitating further investigation into its selectivity.

Case Study 1: Anticancer Effects

A study conducted by Tomoda et al. (1989) involved administering varying doses of this compound to Fischer 344 rats. The results indicated a dose-dependent increase in tumor incidence, particularly in squamous cell carcinoma in the forestomach, highlighting its potential as a carcinogen at high concentrations.

Case Study 2: Antimicrobial Efficacy

Another significant study explored the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively, indicating strong antibacterial properties.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis: The compound may bind to ribosomal RNA, disrupting protein synthesis in bacteria.

- Induction of Apoptosis: In cancer cells, it may activate caspases leading to programmed cell death.

- Cell Cycle Disruption: By interfering with cyclin-dependent kinases, it can halt the cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.